molecular formula C13H12ClNO B1398978 2-(Benzyloxy)-4-chloroaniline CAS No. 860677-88-9

2-(Benzyloxy)-4-chloroaniline

Cat. No. B1398978
CAS RN: 860677-88-9
M. Wt: 233.69 g/mol
InChI Key: AHFDKMRIQUPKQR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-chloroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmaceuticals, and agriculture. This compound is also known as Benzyl 4-chloro-2-aminophenyl ether and has the chemical formula C13H12ClNO.

Scientific Research Applications

Synthesis and Biological Activity

2-(Benzyloxy)-4-chloroaniline is utilized in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of azo-pyrazoline derivatives, which have demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus (Hawaiz & Samad, 2012). Additionally, this compound is a key intermediate in the synthesis of anti-tubercular scaffolds, exhibiting promising in vitro activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

Chemical Synthesis and Characterization

This compound is involved in various chemical synthesis processes. Chen et al. (2008) describe a safe, large-scale synthesis method for this compound, emphasizing its high yield and purity (Chen et al., 2008). In addition, its role in the electrochemical study and synthesis of chloroaniline derivatives has been explored, providing insights into the electrochemical properties and potential applications of these compounds (Mohamadighader et al., 2020).

Environmental and Biochemical Studies

This compound also finds application in environmental and biochemical studies. For example, the biodegradation of 4-chloroaniline by soil bacteria has been investigated, highlighting the potential use of these bacteria in bioremediation of sites contaminated with chloroaniline (Vangnai & Petchkroh, 2007). Furthermore, the study of peroxidase action on 4-chloroaniline provides insights into the oxidative processes and potential environmental implications of these reactions (Holland & Saunders, 1968).

properties

IUPAC Name

4-chloro-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFDKMRIQUPKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288132
Record name 4-Chloro-2-(phenylmethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860677-88-9
Record name 4-Chloro-2-(phenylmethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860677-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(phenylmethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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